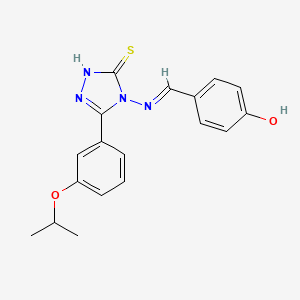
4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(Benciloxi)-2-metilbenzoil)-1-(2-(dietilamino)etil)-5-(3-etoxi-4-hidroxifenil)-3-hidroxi-1H-pirrol-2(5H)-ona es un compuesto orgánico complejo que presenta múltiples grupos funcionales, incluyendo grupos benzoil, dietilamino, etoxi e hidroxilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(4-(Benciloxi)-2-metilbenzoil)-1-(2-(dietilamino)etil)-5-(3-etoxi-4-hidroxifenil)-3-hidroxi-1H-pirrol-2(5H)-ona generalmente implica síntesis orgánica de múltiples pasos. El proceso puede incluir:
Formación del intermedio benzoil: Este paso implica la reacción de benciloxi y cloruro de metilbenzoil en condiciones básicas.
Introducción del grupo dietilaminoetil: Este paso implica la reacción del intermedio con cloruro de dietilaminoetil en presencia de una base.
Formación del anillo pirrolona: Este paso implica reacciones de ciclización en condiciones ácidas o básicas.
Funcionalización final:
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, temperaturas y presiones de reacción optimizadas, así como técnicas de purificación como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo y etoxi.
Reducción: Las reacciones de reducción pueden dirigirse a los anillos benzoil y pirrolona.
Sustitución: El compuesto puede sufrir reacciones de sustitución en los anillos benzoil y pirrolona.
Reactivos y Condiciones Comunes
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Agentes halogenantes, nucleófilos como aminas y alcoholes.
Productos Principales
Los productos principales de estas reacciones dependerían de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas. También puede servir como ligando en química de coordinación.
Biología
En biología, el compuesto puede estudiarse por su posible actividad biológica, incluyendo sus interacciones con enzimas y receptores.
Medicina
En química medicinal, el compuesto puede investigarse por sus posibles efectos terapéuticos, como propiedades antiinflamatorias o anticancerígenas.
Industria
En la industria, el compuesto puede utilizarse en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a sus grupos funcionales únicos.
Mecanismo De Acción
El mecanismo de acción de 4-(4-(Benciloxi)-2-metilbenzoil)-1-(2-(dietilamino)etil)-5-(3-etoxi-4-hidroxifenil)-3-hidroxi-1H-pirrol-2(5H)-ona dependería de su aplicación específica. Por ejemplo, en química medicinal, puede interactuar con dianas moleculares específicas como enzimas o receptores, modulando su actividad a través de interacciones de unión.
Comparación Con Compuestos Similares
Compuestos Similares
4-(4-(Benciloxi)-2-metilbenzoil)-1-(2-(dimetilamino)etil)-5-(3-etoxi-4-hidroxifenil)-3-hidroxi-1H-pirrol-2(5H)-ona: Estructura similar con un grupo dimetilamino en lugar de un grupo dietilamino.
4-(4-(Benciloxi)-2-metilbenzoil)-1-(2-(dietilamino)etil)-5-(3-metoxi-4-hidroxifenil)-3-hidroxi-1H-pirrol-2(5H)-ona: Estructura similar con un grupo metoxi en lugar de un grupo etoxi.
Unicidad
La unicidad de 4-(4-(Benciloxi)-2-metilbenzoil)-1-(2-(dietilamino)etil)-5-(3-etoxi-4-hidroxifenil)-3-hidroxi-1H-pirrol-2(5H)-ona radica en su combinación específica de grupos funcionales, que pueden conferir reactividad química y actividad biológica únicas.
Propiedades
Número CAS |
498534-74-0 |
|---|---|
Fórmula molecular |
C33H38N2O6 |
Peso molecular |
558.7 g/mol |
Nombre IUPAC |
(4E)-1-[2-(diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C33H38N2O6/c1-5-34(6-2)17-18-35-30(24-13-16-27(36)28(20-24)40-7-3)29(32(38)33(35)39)31(37)26-15-14-25(19-22(26)4)41-21-23-11-9-8-10-12-23/h8-16,19-20,30,36-37H,5-7,17-18,21H2,1-4H3/b31-29+ |
Clave InChI |
UDWBAGJJVUCZLA-OWWNRXNESA-N |
SMILES isomérico |
CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)\O)/C(=O)C1=O)C4=CC(=C(C=C4)O)OCC |
SMILES canónico |
CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)O)C(=O)C1=O)C4=CC(=C(C=C4)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12018810.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12018830.png)

![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12018840.png)
![1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018842.png)

![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12018851.png)
![Methyl 4-((E)-{[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazol-5-YL)carbonyl]hydrazono}methyl)benzoate](/img/structure/B12018856.png)




